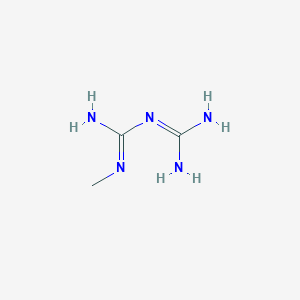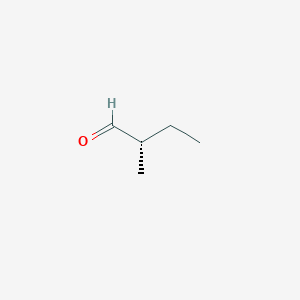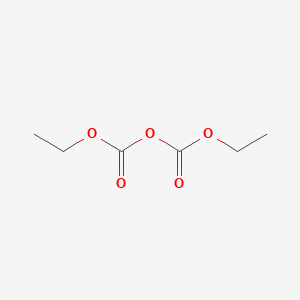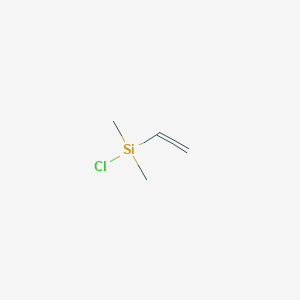
氯(二甲基)乙烯基硅烷
描述
Chloro(dimethyl)vinylsilane (Dimethylvinylchlorosilane, Vinyldimethylchlorosilane, C4H9ClSi) is an organosilicon compound . It participates in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane .
Synthesis Analysis
Chloro(dimethyl)vinylsilane participates in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane . It undergoes [2+4] cycloaddition reaction with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts . It can also be synthesized from tetramethyldivinyldisiloxane with aluminum (III) chloride in n-heptane at 70°C for 5 hours .Molecular Structure Analysis
The molecular formula of Chloro(dimethyl)vinylsilane is C4H9ClSi . Its molecular weight is 120.65 .Chemical Reactions Analysis
Chloro(dimethyl)vinylsilane undergoes [2+4] cycloaddition reaction with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts .Physical And Chemical Properties Analysis
Chloro(dimethyl)vinylsilane is a clear light beige to amber liquid . Its boiling point is 82-83°C, and its density is 0.874 g/mL at 25°C . The refractive index n20/D is 1.414 (lit.) .科学研究应用
Application in Polymer Science
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application: Chlorodimethylvinylsilane is used in the field of polymer science to prepare silicon-containing polymers . These polymers have unique properties due to the presence of silicon atoms, which can make them useful in a variety of applications, including electronics, coatings, and advanced materials .
Thorough Summary of the Results or Outcomes Obtained
The resulting silicon-containing polymers can have a variety of properties, depending on the specific synthesis conditions and the other monomers used. These can include improved thermal stability, chemical resistance, and electrical properties, among others .
Application in Heterocyclic Chemistry
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application: Chlorodimethylvinylsilane is also used to prepare silaheterocycles . These are cyclic compounds that contain silicon atoms as part of the ring structure .
3. Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of silaheterocycles typically involves the reaction of Chlorodimethylvinylsilane with other compounds under controlled conditions to form the desired cyclic structure . The specific reaction conditions can be adjusted to control the properties of the resulting silaheterocycle .
Thorough Summary of the Results or Outcomes Obtained
The resulting silaheterocycles can have a variety of properties, depending on the specific synthesis conditions and the other compounds used. These can include unique reactivity patterns, stability, and potential applications in areas such as catalysis and materials science .
Application in Regioselective Hydrosilylation
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application: Chlorodimethylvinylsilane is a key component for the regioselective hydrosilylation of unsymmetric alkynes . Hydrosilylation is a well-established reaction that efficiently provides E-silylalkenes from a variety of alkynes .
3. Detailed Description of the Methods of Application or Experimental Procedures: The alkyne having a dimethylvinylsilyl (DMVS) group is prepared from propargylic or homopropargylic alcohols by reaction with Chlorodimethylvinylsilane in the presence of imidazole . The hydrosilyation proceeds with proximal selectively . After the reaction, the DMVS group can be removed by the treatment with TBAF .
4. Thorough Summary of the Results or Outcomes Obtained: The regioselective hydrosilylation of unsymmetric alkynes using the DMVS group as a directing group has been developed . This method allows for the efficient production of E-silylalkenes from a variety of alkynes .
Application in the Synthesis of New Chelating Ligands
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application: Chlorodimethylvinylsilane is used to prepare new chelating ligands . These ligands can bind to metal ions, forming coordination complexes .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the type of ligand being synthesized. Generally, the process involves reacting Chlorodimethylvinylsilane with other compounds under controlled conditions to form the desired ligand .
Thorough Summary of the Results or Outcomes Obtained
The resulting chelating ligands can have a variety of properties, depending on the specific synthesis conditions and the other compounds used. These can include unique binding affinities, stability, and potential applications in areas such as catalysis and materials science .
Application in Directing Group for Regioselective Hydrosilylation
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application: Chlorodimethylvinylsilane (DMVS-Cl) is a key component for the regioselective hydrosilylation of unsymmetric alkynes . Hydrosilylation is a well-established reaction that efficiently provides E-silylalkenes from a variety of alkynes .
3. Detailed Description of the Methods of Application or Experimental Procedures: The requisite alkyne having DMVS group was prepared from propargylic or homopropargylic alcohols by reaction with DMVS-Cl in the presence of imidazole . Their hydrosilyation proceeded with proximal selectively . After the reaction, DMVS group can be removed by the treatment with TBAF .
Thorough Summary of the Results or Outcomes Obtained
Tomooka et al. have developed regioselective hydrosilylation using the dimethylvinylsilyl (DMVS) group as a directing group . This method allows for the efficient production of E-silylalkenes from a variety of alkynes .
Application in the Synthesis of Natural Product
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application: Chlorodimethylvinylsilane is used in the total synthesis of natural products . It plays a crucial role in the formation of key intermediates .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the type of natural product being synthesized. Generally, the process involves reacting Chlorodimethylvinylsilane with other compounds under controlled conditions to form the desired intermediate .
4. Thorough Summary of the Results or Outcomes Obtained: The resulting intermediates can be further transformed into the target natural product . The use of Chlorodimethylvinylsilane in these syntheses can improve the efficiency and selectivity of the reactions .
安全和危害
未来方向
属性
IUPAC Name |
chloro-ethenyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCTSITJJJDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042378 | |
| Record name | Chloro(dimethyl)vinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, chloroethenyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethylvinylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chlorodimethylvinylsilane | |
CAS RN |
1719-58-0 | |
| Record name | Chloroethenyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(dimethyl)vinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloroethenyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(dimethyl)vinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORO(DIMETHYL)VINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJA6N5221T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



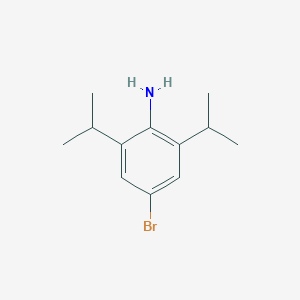
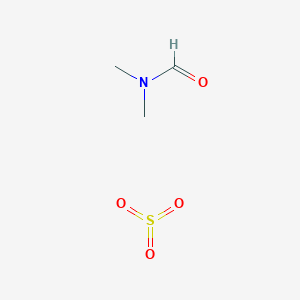
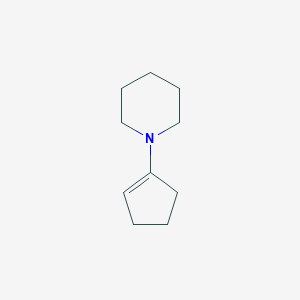
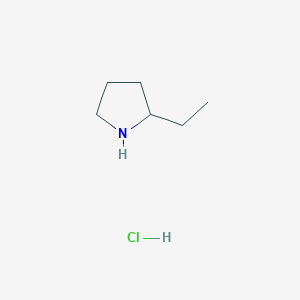
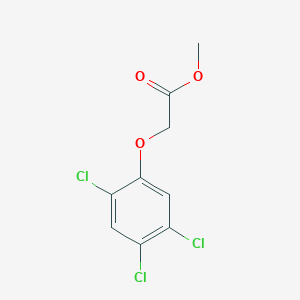
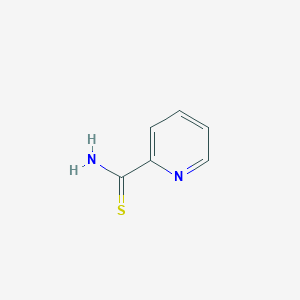
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
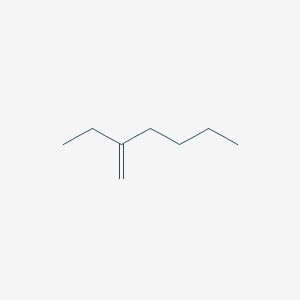

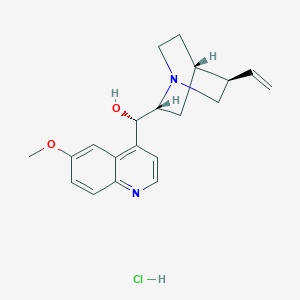
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
